Ethyl 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted methoxyphenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Fluoro-2-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(4-Methoxy-2-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(4-Chloro-2-methoxyphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxypropanoate is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15FO4 |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-10(14)9-5-4-8(13)6-11(9)16-2/h4-6,10,14H,3,7H2,1-2H3 |
InChI Key |
ITZAHXIIQLAPDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)OC)O |
Origin of Product |
United States |
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